A-987306

説明

特性

IUPAC Name |

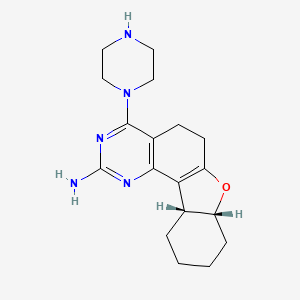

(7aR,11aR)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKJVWJQAVGLHJ-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148488 | |

| Record name | A-987306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082954-71-9 | |

| Record name | A-987306 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082954719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-987306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-987306 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BVK16R925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of A-987306: A Technical Guide to a Potent Histamine H4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of A-987306, a potent and selective antagonist of the histamine H4 receptor (H4R). This compound serves as a critical tool for investigating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of inflammation and pain. This document outlines the molecular interactions, signaling pathways, and functional consequences of this compound's engagement with its target, supported by quantitative data and detailed experimental protocols.

Molecular Interaction with the Histamine H4 Receptor

This compound is a high-affinity antagonist of the histamine H4 receptor. Its primary mechanism of action is competitive binding to the receptor, thereby preventing the binding of the endogenous agonist, histamine. This antagonistic action has been quantified through radioligand binding assays, demonstrating potent and selective inhibition of histamine binding to both human and rat H4 receptors.

Quantitative Binding Affinity Data

The binding affinity of this compound for the histamine H4 receptor, along with its selectivity over other histamine receptor subtypes, has been determined using in vitro assays. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify its potency and selectivity.

| Parameter | Human H4R | Rat H4R | Human H1R | Human H2R | Human H3R | Reference |

| Ki (nM) | 5.8 | 3.4 | >10,000 | >10,000 | 940 | |

| Selectivity (fold) | - | - | >1724 | >1724 | 162 |

Table 1: Binding Affinity and Selectivity of this compound

Modulation of H4 Receptor Signaling

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by histamine, the H4 receptor initiates a signaling cascade that leads to various cellular responses. This compound, as an antagonist, blocks these downstream signaling events.

H4 Receptor Signaling Pathway

The binding of histamine to the H4 receptor triggers the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration. These signaling events ultimately contribute to cellular responses such as chemotaxis of immune cells, including mast cells and eosinophils.

Functional Antagonism

This compound's ability to block H4 receptor-mediated signaling has been confirmed in functional assays. In GTP-γ-[35S] binding assays, this compound inhibits the histamine-induced binding of the non-hydrolyzable GTP analog, GTP-γ-[35S], to membranes expressing the H4 receptor. This indicates that this compound prevents the G protein activation that is a hallmark of GPCR signaling. Furthermore, in cell-based calcium flux assays (e.g., FLIPR), this compound effectively blocks the increase in intracellular calcium triggered by H4 receptor agonists.

| Parameter | Human H4R | Rat H4R | Reference |

| GTP-γ-[35S] Binding IC50 (nM) | 28 | 6 | |

| FLIPR IC50 (nM) | 27 | 10 |

Table 2: Functional Antagonism of this compound

In Vivo Pharmacological Effects

The antagonistic activity of this compound at the H4 receptor translates to significant anti-inflammatory and analgesic effects in vivo. By blocking the H4 receptor, this compound can attenuate the recruitment of inflammatory cells and reduce pain responses in animal models.

Anti-inflammatory Activity

In models of inflammation, such as zymosan-induced peritonitis in mice, this compound has been shown to reduce the influx of neutrophils into the peritoneal cavity. This demonstrates the critical role of the H4 receptor in mediating the chemotaxis of these immune cells to sites of inflammation.

Analgesic Activity

This compound has also demonstrated efficacy in animal models of pain. In the carrageenan-induced thermal hyperalgesia model in rats, administration of this compound significantly reduces the hypersensitivity to thermal stimuli, indicating an analgesic effect.

| Model | Species | Parameter | Value | Reference |

| Carrageenan-induced Thermal Hyperalgesia | Rat | ED50 (mg/kg, i.p.) | 42 µmol/kg (approx. 15.6 mg/kg) | |

| Clobenpropit-induced Scratching | Mouse | ED50 (µmol/kg, i.p.) | 0.36 |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the target receptor.

Protocol Summary:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human or rat H4 receptor are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer containing a fixed concentration of [3H]-histamine and a range of concentrations of this compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

GTP-γ-[35S] Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest.

Protocol Summary:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Incubation: Membranes are incubated in a buffer containing GDP, GTP-γ-[35S], an H4 receptor agonist (e.g., histamine), and varying concentrations of this compound.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [35S] bound to the G proteins on the filters is determined by liquid scintillation counting.

-

Data Analysis: The ability of this compound to inhibit agonist-stimulated GTP-γ-[35S] binding is quantified to determine its IC50 value.

Carrageenan-Induced Thermal Hyperalgesia

This in vivo model is used to assess the analgesic properties of a compound in the context of inflammatory pain.

Protocol Summary:

-

Acclimation: Rats are acclimated to the testing apparatus.

-

Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is measured.

-

Compound Administration: this compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.

-

Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and hyperalgesia.

-

Post-treatment Measurement: Paw withdrawal latency is measured at specific time points after carrageenan injection.

-

Data Analysis: The data are analyzed to determine the dose-dependent effect of this compound on reversing thermal hyperalgesia, and an ED50 value is calculated.

Conclusion

This compound is a potent and selective antagonist of the histamine H4 receptor. Its mechanism of action involves the competitive blockade of histamine binding, leading to the inhibition of Gαi/o-mediated signaling pathways. This antagonism translates to significant anti-inflammatory and analgesic effects in vivo. The detailed characterization of this compound provides a robust foundation for its use as a pharmacological tool to further elucidate the roles of the histamine H4 receptor in health and disease, and as a lead compound for the development of novel therapeutics for inflammatory and pain disorders.

A-987306: A Comprehensive Technical Guide for Researchers

For research use only. Not for use in humans.

This technical guide provides an in-depth overview of A-987306, a potent and selective histamine H4 receptor (H4R) antagonist. The information presented is intended for researchers, scientists, and drug development professionals interested in the chemical properties, pharmacological profile, and experimental applications of this compound.

Core Chemical Information

This compound is chemically identified as (±)-(7aR,11aR)-5,6,7a,8,9,10,11,11a-Octahydro-4-(1-piperazinyl)-benzofuran[2,3-h]quinazolin-2-amine.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (±)-(7aR,11aR)-5,6,7a,8,9,10,11,11a-Octahydro-4-(1-piperazinyl)-benzofuran[2,3-h]quinazolin-2-amine | [1] |

| CAS Number | 1082954-71-9 | [1] |

| Molecular Formula | C18H25N5O | [1] |

| Molecular Weight | 327.42 g/mol | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |

| Storage | Store at -20°C | [1] |

Chemical Structure:

References

A-987306: An In-Depth Technical Guide on its In Vivo Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Core Summary

A-987306 is a potent and selective histamine H4 receptor (H4R) antagonist that has demonstrated significant anti-inflammatory properties in various preclinical in vivo models. By blocking the H4R, this compound effectively mitigates inflammatory responses, primarily by inhibiting the migration of key inflammatory cells such as neutrophils and mast cells, and modulating pain perception in inflammatory pain models. This technical guide provides a comprehensive overview of the in vivo effects of this compound on inflammation, detailing its mechanism of action, experimental protocols, and quantitative data from key studies.

Mechanism of Action: Histamine H4 Receptor Antagonism

The anti-inflammatory effects of this compound are mediated through its potent and selective antagonism of the histamine H4 receptor. The H4R is primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Upon activation by histamine, the H4R, a G-protein coupled receptor (GPCR) coupled to Gαi/o, initiates a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.

This compound competitively binds to the H4R, preventing histamine from activating these downstream signaling pathways. This blockade inhibits the recruitment of inflammatory cells to sites of inflammation and reduces the production of inflammatory cytokines and chemokines.

In Vivo Efficacy in Inflammatory Models

This compound has been evaluated in several well-established animal models of inflammation, demonstrating its therapeutic potential.

Zymosan-Induced Peritonitis in Mice

This model mimics an acute inflammatory response characterized by the robust recruitment of neutrophils to the peritoneal cavity. This compound has been shown to significantly inhibit this neutrophil influx.

Experimental Protocol: Zymosan-Induced Peritonitis

-

Animals: Male BALB/c mice are typically used.

-

Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in sterile saline).

-

Drug Administration: this compound is administered, typically via intraperitoneal or oral routes, at various doses (e.g., 10, 30, 100 µmol/kg) at a specified time before zymosan challenge (e.g., 30 minutes prior). A vehicle control group receives the vehicle under the same conditions.

-

Sample Collection: At a predetermined time point after zymosan injection (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is lavaged with phosphate-buffered saline (PBS).

-

Cellular Analysis: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined. Differential cell counts are performed to specifically quantify the number of neutrophils.

-

Cytokine Analysis: The supernatant of the lavage fluid can be used to measure the levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1) using methods like ELISA.

Quantitative Data: Effect of this compound on Zymosan-Induced Neutrophil Influx

| Treatment Group | Dose (µmol/kg, i.p.) | Neutrophil Influx (cells/mL) | % Inhibition |

| Vehicle | - | Data not available | - |

| This compound | 100 | Data not available | Significant reduction reported[1] |

Note: While the source indicates a significant blockage of zymosan-induced neutrophil influx at a dose of 100 µmol/kg, specific quantitative data on cell counts were not available in the reviewed literature.

Carrageenan-Induced Thermal Hyperalgesia in Rats

This model is used to assess the analgesic effects of compounds in the context of inflammatory pain. Carrageenan injection into the paw induces a localized inflammatory response and a heightened sensitivity to thermal stimuli (hyperalgesia).

Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Induction of Hyperalgesia: A subcutaneous injection of carrageenan (e.g., 1% in saline) is administered into the plantar surface of the rat's hind paw.

-

Drug Administration: this compound is administered (e.g., intraperitoneally) at various doses (e.g., 3, 10, 30, 100 µmol/kg) prior to or after the carrageenan injection. A vehicle control group is also included.

-

Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured at different time points after carrageenan injection. A decrease in paw withdrawal latency indicates hyperalgesia.

-

Data Analysis: The effect of this compound is quantified by measuring the reversal of the carrageenan-induced decrease in paw withdrawal latency. The dose-response relationship is analyzed to determine the ED₅₀.

Quantitative Data: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia

| Treatment Group | Dose (µmol/kg, i.p.) | Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |

| Vehicle + Carrageenan | - | Data not available | - |

| This compound + Carrageenan | 3 | Data not available | Dose-dependent increase |

| This compound + Carrageenan | 10 | Data not available | Dose-dependent increase |

| This compound + Carrageenan | 30 | Data not available | Dose-dependent increase |

| This compound + Carrageenan | 100 | Data not available | Dose-dependent increase |

| ED₅₀ | 42 | - | - |

Note: The ED₅₀ for the reversal of thermal hyperalgesia after intraperitoneal administration has been reported as 42 µmol/kg.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for interpreting its in vivo efficacy.

Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Half-life (t½) (h) | Bioavailability (F%) |

| Intraperitoneal (i.p.) | 10 | 1.73 | 0.25 | 4.7 | 72 |

| Oral (p.o.) | 10 | 0.30 | 1.5 | 3.7 | 26 |

These data indicate that this compound is orally bioavailable, although intraperitoneal administration leads to higher peak plasma concentrations and overall exposure.[1]

Signaling Pathways and Visualizations

The antagonism of the H4R by this compound disrupts key signaling pathways involved in the inflammatory response in cells like mast cells and neutrophils.

References

An In-depth Technical Guide to the Histamine H4 Receptor Antagonist A-987306 for Pain Research Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-987306, a potent and selective histamine H4 (H4) receptor antagonist, and its relevance in the field of pain research. While direct preclinical data for this compound in classical pain models are limited, this document outlines its known anti-inflammatory and anti-pruritic activities. To illustrate the therapeutic potential of H4 receptor antagonism in various pain states, this guide incorporates data from the well-characterized H4 receptor antagonist, JNJ7777120, as a proxy.

Core Compound: this compound

This compound is a selective antagonist of the histamine H4 receptor. The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its involvement in inflammatory and immune processes has made it a compelling target for various pathologies, including pain.

Mechanism of Action in Pain: The Role of the H4 Receptor

The analgesic effects of H4 receptor antagonists are primarily attributed to their ability to modulate inflammatory and neuropathic pain pathways. The H4 receptor is implicated in the sensitization of nociceptors and the neuroinflammatory processes that contribute to chronic pain states. By blocking the H4 receptor, antagonists like this compound can potentially inhibit the release of pro-inflammatory mediators and reduce the hyperexcitability of sensory neurons.

Signaling Pathways of the Histamine H4 Receptor

The histamine H4 receptor primarily signals through the Gαi/o subunit of the heterotrimeric G protein. Activation of the receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including cell migration, cytokine production, and ion channel function. Additionally, the H4 receptor can also signal through a β-arrestin-dependent pathway, which is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of this compound in models of inflammation and pruritus, and the efficacy of the surrogate H4 receptor antagonist, JNJ7777120, in established preclinical pain models.

Table 1: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route of Administration | Efficacy |

| Zymosan-induced Peritonitis | Mouse | Neutrophil Influx | Not Specified | IC50: 125 µmol/kg |

| Histamine-induced Pruritus | Mouse | Scratching Behavior | Not Specified | ED50: 0.36 µmol/kg |

Table 2: In Vivo Efficacy of JNJ7777120 (Surrogate for H4R Antagonism in Pain Models)

| Model | Species | Endpoint | Route of Administration | Efficacy (ED50) |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Paw Withdrawal Latency | Intraperitoneal (i.p.) | 22 mg/kg |

| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Not Specified | Intraperitoneal (i.p.) | 29 mg/kg |

| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Mechanical Allodynia | Not Specified | 60 mg/kg |

| Sciatic Nerve Constriction Injury (Neuropathic Pain) | Rat | Mechanical Allodynia | Not Specified | 88 mg/kg |

| Skin Incision (Post-operative Pain) | Rat | Mechanical Allodynia | Not Specified | 68 mg/kg |

Note: The data for JNJ7777120 is presented to illustrate the potential analgesic effects of H4 receptor antagonism in various pain states.[1]

Experimental Protocols

Detailed methodologies for key in vivo models relevant to the assessment of this compound and H4 receptor antagonists in pain and inflammation are provided below.

Zymosan-Induced Peritonitis

This model is used to assess the anti-inflammatory activity of a compound by measuring the inhibition of neutrophil influx into the peritoneal cavity.

Methodology:

-

Animals: Male mice are used.

-

Induction: Peritonitis is induced by an intraperitoneal (i.p.) injection of Zymosan A (e.g., 1 mg/mouse) suspended in sterile saline.

-

Treatment: this compound or vehicle is administered at a specified time before the zymosan injection.

-

Endpoint: After a set period (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is lavaged with PBS. The total number of leukocytes and the differential count (specifically neutrophils) in the lavage fluid are determined.

-

Analysis: The inhibitory effect of this compound on neutrophil migration is calculated as a percentage of the vehicle-treated control group.

Carrageenan-Induced Inflammatory Pain

This is a widely used model of acute inflammation and thermal hyperalgesia.

Methodology:

-

Animals: Male rats are typically used.

-

Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat from a plantar test apparatus) is determined.

-

Treatment: The H4 receptor antagonist (e.g., JNJ7777120) or vehicle is administered (e.g., i.p. or orally).

-

Induction: A solution of carrageenan (e.g., 1% in saline) is injected into the plantar surface of the hind paw.

-

Endpoint: At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), the paw withdrawal latency to the thermal stimulus is measured again. A reduction in latency indicates thermal hyperalgesia.

-

Analysis: The effect of the compound is determined by its ability to reverse the carrageenan-induced decrease in paw withdrawal latency compared to the vehicle-treated group.[2]

Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain.

References

Pharmacokinetic Profile of A-987306 in Rats: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-987306 is a potent and selective antagonist of the histamine H4 receptor, with demonstrated anti-inflammatory and analgesic properties in preclinical models. Understanding the pharmacokinetic profile of this compound is crucial for its continued development and for designing further efficacy and safety studies. This document provides a concise technical guide to the pharmacokinetic properties of this compound in rats, based on available data. It includes a summary of key pharmacokinetic parameters, a representative experimental protocol for their determination, and visualizations of the relevant biological pathway and experimental workflow.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the reported pharmacokinetic parameters of this compound in rats following a single oral administration.

| Parameter | Value | Units |

| Dose | 10 | mg/kg |

| Route of Administration | Oral (p.o.) | - |

| Maximum Plasma Concentration (Cmax) | 0.30 | µM |

| Time to Maximum Plasma Concentration (Tmax) | 1.5 | h |

| Half-life (t½) | 3.7 | h |

| Oral Bioavailability (F) | 26 | % |

Data sourced from a commercially available sample of this compound.

Experimental Protocols

While the specific experimental details for the generation of the above this compound data are not publicly available, a representative protocol for a pharmacokinetic study in rats is provided below. This protocol is based on standard methodologies in the field.

Animal Model

-

Species: Male Sprague-Dawley rats

-

Age: 8-10 weeks

-

Weight: 250-300 g

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Animals are fasted overnight before dosing.

Dosing and Administration

-

Formulation: this compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose in sterile water.

-

Intravenous (IV) Administration: For determination of absolute bioavailability, a separate cohort of rats receives this compound intravenously via the tail vein. The typical dose is 1-2 mg/kg, administered as a slow bolus.

-

Oral (PO) Administration: this compound is administered orally via gavage at a dose of 10 mg/kg.

Blood Sample Collection

-

Sampling Sites: Blood samples (approximately 0.2 mL) are collected from the jugular vein or via cannulation of the carotid artery.

-

Time Points:

-

IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO: Pre-dose, 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 24 hours post-dose.

-

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), and plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C). Plasma samples are stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.

-

Data Analysis: The concentration of this compound in each sample is quantified by comparing its peak area to that of a known concentration of an internal standard, using a calibration curve.

Pharmacokinetic Analysis

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

Mandatory Visualizations

Histamine H4 Receptor Signaling Pathway

This compound acts as an antagonist at the histamine H4 receptor. The diagram below illustrates the canonical signaling pathway initiated by the activation of this G-protein coupled receptor.

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Workflow for Rat Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a pharmacokinetic study of a novel compound in rats.

Caption: Experimental Workflow for a Rat Pharmacokinetic Study.

A-987306: A Technical Overview of its High Selectivity for the Histamine H4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective pharmacological profile of A-987306, a potent antagonist of the histamine H4 receptor (H4R). The document outlines the compound's binding affinities, functional antagonism, and the experimental methodologies used for their determination. Furthermore, it visualizes the key experimental workflow and the associated H4R signaling pathway.

Quantitative Analysis of Receptor Selectivity

This compound demonstrates a strong and selective affinity for the human histamine H4 receptor over other histamine receptor subtypes (H1R, H2R, and H3R). The binding affinity (Ki) and functional antagonism data are summarized in the tables below.

Table 1: Binding Affinity of this compound at Human Histamine Receptors

| Receptor | pKi | Ki (nM) |

| H4R | 8.24 | 5.8 |

| H1R | ~5.46 | ~3596 |

| H2R | < 5.2 | > 9280 |

| H3R | ~6.03 | ~939.6 |

Calculated based on selectivity folds from functional assay data.

Table 2: Functional Antagonism of this compound at Human Histamine Receptors

| Receptor | Fold Selectivity (vs. H4R) |

| H1R | 620-fold |

| H2R | >1600-fold |

| H3R | 162-fold |

This compound is a potent antagonist of the rat H4 receptor as well, with a reported Ki of 3.4 nM[1]. In functional assays, this compound demonstrates potent antagonism at human, rat, and mouse H4 receptors[1]. The selectivity in human receptors is significant, with this compound being 620-fold more selective for H4R over H1R, over 1600-fold for H2R, and 162-fold for H3R in cell-based Ca2+-flux functional assays[1].

Experimental Protocols

The determination of the binding affinity and functional antagonism of this compound involves several key in vitro assays. The methodologies described below are standard procedures for characterizing the pharmacological profile of such compounds.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for human histamine receptors H1R, H2R, H3R, and H4R.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the recombinant human histamine receptor subtypes (e.g., HEK293 or CHO cells).

-

Radioligand: A specific radioligand for each receptor subtype is used. Common choices include:

-

H1R: [³H]-mepyramine

-

H2R: [³H]-tiotidine

-

H3R: [³H]-Nα-methylhistamine

-

H4R: [³H]-histamine or a selective antagonist radioligand.

-

-

Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (FLIPR Calcium Flux Assay)

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the functional potency of this compound as an antagonist at human histamine receptors.

General Protocol:

-

Cell Culture: Cells stably expressing the target histamine receptor (e.g., HEK293 or CHO cells) are seeded into 96- or 384-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Agonist Stimulation: An appropriate agonist for the specific histamine receptor is added to stimulate an increase in intracellular calcium.

-

Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined.

Visualizations

Experimental Workflow for Determining Receptor Selectivity

Caption: Workflow for determining the selectivity of this compound.

Histamine H4 Receptor Signaling Pathway and Antagonism by this compound

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Caption: H4R signaling and its inhibition by this compound.

References

A-987306: A Technical Guide to its Interaction with Human and Rat H4 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of A-987306, a potent and selective antagonist for the histamine H4 receptor (H4R). The document details its binding affinities (Ki values) for both human and rat H4 receptors, outlines a representative experimental protocol for determining these values, and illustrates the key signaling pathways associated with the H4 receptor.

Data Presentation: this compound Ki Values

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The Ki values for this compound at the human and rat H4 receptors are summarized below.

| Receptor Species | Ki Value (nM) |

| Human H4 Receptor | 5.8[1] |

| Rat H4 Receptor | 3.4[1] |

These values demonstrate that this compound is a high-affinity antagonist for both human and rat H4 receptors, with a slightly higher affinity for the rat ortholog.

Experimental Protocols: Determination of Ki Values

The Ki values for this compound were determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its receptor.

Representative Competitive Radioligand Binding Assay Protocol

This protocol is a generalized representation based on standard methodologies for determining the binding affinity of ligands to G protein-coupled receptors like the H4 receptor.

1. Membrane Preparation:

-

HEK293 cells stably expressing either human or rat H4 receptors are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a suitable radioligand with known high affinity for the H4 receptor (e.g., [³H]-Histamine or a selective H4R radiolabeled antagonist) is used.

-

Increasing concentrations of the unlabeled test compound, this compound, are added to the wells.

-

A defined amount of the membrane preparation is then added to each well.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

5. Determination of Non-Specific Binding:

-

Non-specific binding is determined in the presence of a high concentration of a known H4 receptor ligand to saturate all specific binding sites. This value is subtracted from the total binding to yield the specific binding.

Mandatory Visualization: Signaling Pathways

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway and can also engage the β-arrestin pathway.

Caption: Histamine H4 Receptor Signaling Pathways.

Workflow for Ki Value Determination

The following diagram illustrates the general workflow for determining the Ki value of a compound using a competitive radioligand binding assay.

Caption: Workflow for Ki Value Determination.

References

A-987306: A Technical Guide to its Role as a Histamine H4 Receptor Antagonist in GPCR Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-987306 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, its mechanism of action in GPCR signaling, and detailed methodologies for the key experiments used to characterize this compound. The histamine H4 receptor is implicated in inflammatory and immune responses, making it a promising therapeutic target for a range of disorders.[3][5] this compound serves as a critical tool for elucidating the physiological and pathophysiological roles of the H4R.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound

| Parameter | Species | Value | Assay Type |

| Ki | Human H4R | 5.8 nM | Radioligand Binding Assay |

| Ki | Rat H4R | 3.4 nM | Radioligand Binding Assay |

| pKi | Human H4R | 8.24 | Radioligand Binding Assay |

| pKi | Rat H4R | 8.47 | Radioligand Binding Assay |

| Kb | Rat H4R | 6 nM | GTP-γ-[35S] Binding Assay |

Ki: Inhibitor constant; pKi: -log(Ki); Kb: Antagonist dissociation constant.

Table 2: Selectivity of this compound for Human Histamine Receptor Subtypes

| Receptor Subtype | Selectivity Fold vs. H4R | Assay Type |

| H1 Receptor | 620-fold | Cell-based Ca2+-flux (FLIPR) |

| H2 Receptor | >1600-fold | Cell-based Ca2+-flux (FLIPR) |

| H3 Receptor | 162-fold | Cell-based Ca2+-flux (FLIPR) |

Table 3: In Vivo Efficacy and Pharmacokinetic Profile of this compound in Rodents

| Parameter | Species | Value | Model/Administration |

| ED50 | Mouse | 0.36 µmol/kg | Clobenpropit-induced scratching |

| ED50 | Rat | 42 µmol/kg, i.p. | Zymosan-induced thermal hypersensitivity |

| Oral Bioavailability (F) | Rat | 26% | Oral (p.o.) |

| Half-life (t1/2) | Rat | 3.7 h | Oral (p.o.) |

| Cmax | Rat | 0.30 µM | Oral (p.o.) |

| Tmax | Rat | 1.5 h | Oral (p.o.) |

ED50: Effective dose for 50% of maximal response; i.p.: Intraperitoneal; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Mechanism of Action in GPCR Signaling

This compound acts as a competitive antagonist at the histamine H4 receptor. In the classical GPCR signaling paradigm, the binding of an agonist (like histamine) to the H4R triggers a conformational change, leading to the activation of intracellular G proteins, specifically of the Gi/o family. This initiates a downstream signaling cascade that includes the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, agonist-activated GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding uncouples the receptor from G proteins, leading to signal desensitization and receptor internalization.

This compound, by binding to the H4R, prevents the binding of histamine and other agonists, thereby inhibiting the initiation of these downstream signaling events.[1] Its antagonist activity has been demonstrated in functional assays that measure G protein activation (GTP-γ-[35S] binding) and intracellular calcium mobilization.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of this compound for the histamine H4 receptor by assessing its ability to displace a radiolabeled ligand.

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the human or rat histamine H4 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are harvested, and crude membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

-

Binding Assay Protocol:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

50 µL of cell membrane preparation.

-

50 µL of various concentrations of this compound (or other competing ligands) diluted in assay buffer.

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Histamine) in assay buffer.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H4R ligand (e.g., 10 µM JNJ 7777120).

-

The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

FLIPR (Fluorometric Imaging Plate Reader) Calcium Mobilization Assay (for Functional Antagonism)

This cell-based functional assay measures the ability of this compound to block the increase in intracellular calcium induced by an H4R agonist.

-

Cell Culture and Plating:

-

HEK-293 cells co-expressing the human histamine H4 receptor and a promiscuous G-protein (e.g., Gα16) are cultured and seeded into 384-well black-walled, clear-bottom plates. The Gα16 protein couples the Gi/o-linked H4R to the Gq pathway, enabling a calcium response.

-

-

Dye Loading:

-

The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.

-

-

Assay Protocol:

-

The plate containing the dye-loaded cells is placed into the FLIPR instrument.

-

This compound (or vehicle control) at various concentrations is added to the wells, and the plate is pre-incubated for a defined period.

-

The FLIPR instrument measures the baseline fluorescence.

-

An H4R agonist (e.g., histamine) is then added to the wells at a concentration that elicits a submaximal response (e.g., EC80).

-

The instrument records the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The antagonist effect of this compound is quantified by its ability to inhibit the agonist-induced calcium response.

-

IC50 values are determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

GTP-γ-[35S] Binding Assay (for G Protein Activation)

This functional assay directly measures the activation of G proteins by the H4R in response to an agonist and the inhibitory effect of an antagonist like this compound.

-

Membrane Preparation:

-

Similar to the radioligand binding assay, membranes are prepared from cells expressing the histamine H4 receptor.

-

-

Assay Protocol:

-

The assay is conducted in a 96-well plate.

-

To each well, add:

-

Cell membrane preparation.

-

Various concentrations of this compound (or vehicle).

-

A fixed concentration of an H4R agonist (e.g., histamine).

-

GDP (to ensure G proteins are in an inactive state).

-

The reaction is initiated by the addition of GTP-γ-[35S].

-

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The reaction is stopped by rapid filtration through a filter plate.

-

The amount of [35S] incorporated into the G proteins (which are retained on the filter) is measured by scintillation counting.

-

-

Data Analysis:

-

The antagonist activity of this compound is determined by its ability to reduce the agonist-stimulated GTP-γ-[35S] binding.

-

The Kb value is calculated from the shift in the agonist concentration-response curve in the presence of different concentrations of this compound using the Schild equation.

-

References

A-987306: A Potent and Selective H4 Receptor Antagonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H4 receptor (H4R), the fourth member of the histamine receptor family, has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune-related disorders.[1][2] Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, the H4R plays a crucial role in mediating inflammatory responses.[2][3] Its activation is linked to key pathological processes such as chemotaxis of immune cells, cytokine production, and the amplification of allergic inflammation.[1][2] Consequently, the development of selective H4R antagonists is a significant area of interest in drug discovery. A-987306 is a potent and selective antagonist of the H4R, serving as an invaluable tool for the preclinical investigation of H4R pharmacology and its role in disease.[4][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, experimental protocols for its use, and a visualization of the signaling pathways it modulates.

Pharmacological Profile of this compound

This compound demonstrates high affinity and selectivity for the histamine H4 receptor. Its pharmacological characteristics have been determined through a variety of in vitro and in vivo studies, establishing it as a reliable tool for H4R research.

In Vitro Activity

The in vitro potency and selectivity of this compound have been characterized through radioligand binding assays and functional assays. The compound exhibits nanomolar affinity for both human and rat H4 receptors and displays significant selectivity over other histamine receptor subtypes.[4][6]

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Parameter | Species | Value | Selectivity vs. H1R | Selectivity vs. H2R | Selectivity vs. H3R | Reference |

| Ki | Human H4R | 5.8 nM | 620-fold | >1600-fold | 162-fold | [4] |

| Rat H4R | 3.4 nM | - | - | - | [4] | |

| pKi | Human H4R | 8.24 | - | - | - | [6][7] |

| Rat H4R | 8.47 | - | - | - | [6][7] | |

| Kb (GTPγS) | Rat H4R | 6 nM | - | - | - | [8] |

In Vivo Activity and Pharmacokinetics

In vivo studies have confirmed the efficacy of this compound in animal models of inflammation and pain. Its pharmacokinetic profile demonstrates good oral bioavailability and a reasonable half-life, making it suitable for in vivo experimentation.[4][9]

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ED50 / Effective Dose | Reference |

| Zymosan-induced Peritonitis | Mouse | Neutrophil Influx | Blocked at 100 µmol/kg | [4] |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Attenuation of Hypersensitivity | ED50 = 42 µmol/kg (i.p.) | [6][7] |

| Histamine-induced Pruritus (Itch) | Mouse | Reduction in Scratching | ED50 = 0.36 µmol/kg | [4][8] |

Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Administration Route | Tmax | Cmax | t1/2 | Bioavailability (F) | Reference |

| Intraperitoneal (i.p.) | 0.25 h | 1.73 µM | 4.7 h | 72% | [4][8] |

| Oral (p.o.) | 1.5 h | 0.30 µM | 3.7 h | 26% | [4] |

Histamine H4 Receptor Signaling

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[10] Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] Additionally, the release of the Gβγ subunit can activate downstream signaling cascades, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium, as well as the activation of the MAPK/ERK pathway.[3][11] These signaling events are central to the pro-inflammatory functions of the H4R.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the use of this compound as a tool compound for H4R investigation.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of this compound for the H4 receptor.

Materials:

-

HEK293 cells stably expressing the human or rat H4R.

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Radioligand (e.g., [3H]histamine).

-

This compound and other competitor compounds.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest H4R-expressing HEK293 cells. Homogenize the cells in lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.[12]

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).[12]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold binding buffer.[12]

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.[12]

-

Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Determine the Ki value using the Cheng-Prusoff equation.[12]

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.

Materials:

-

H4R-expressing cell membranes.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4).

-

[35S]GTPγS.

-

H4R agonist (e.g., histamine).

-

This compound.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, pre-incubate the H4R membranes with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of the H4R agonist to initiate the reaction.

-

[35S]GTPγS Addition: Add [35S]GTPγS to the wells.[13]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.

-

Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.[13]

-

Data Analysis: Determine the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding and calculate its Kb value.[8]

This assay assesses the ability of this compound to block agonist-induced increases in intracellular calcium.

Materials:

-

H4R-expressing cells.

-

Black, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

H4R agonist.

-

This compound.

-

Fluorescence plate reader with an automated injection system.

Procedure:

-

Cell Preparation: Plate H4R-expressing cells in the 96-well plates and load them with the calcium-sensitive dye.[12]

-

Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate.

-

Signal Detection: Measure the baseline fluorescence. Inject a fixed concentration of the H4R agonist and immediately measure the change in fluorescence over time.[12]

-

Data Analysis: Quantify the inhibition of the agonist-induced calcium flux by this compound and determine its IC50 value.

In Vivo Models

This model is used to evaluate the anti-inflammatory activity of this compound.[4]

Animals:

-

Male mice (e.g., C57BL/6).

Materials:

-

Zymosan A from Saccharomyces cerevisiae.

-

Sterile saline.

-

This compound.

-

Vehicle control.

Procedure:

-

Compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneally or orally) at a specified time before zymosan challenge.[1]

-

Induction of Peritonitis: Inject zymosan (e.g., 1 mg in sterile saline) intraperitoneally into the mice to induce inflammation.[1][11]

-

Peritoneal Lavage: At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect peritoneal exudate cells by lavage with ice-cold PBS containing EDTA.[2][11]

-

Cell Counting and Differentiation: Determine the total number of leukocytes in the lavage fluid. Perform differential cell counts to quantify the number of neutrophils.[1]

-

Data Analysis: Compare the number of neutrophils in the this compound-treated group to the vehicle-treated group to assess the anti-inflammatory effect.

This model assesses the analgesic potential of this compound in an inflammatory pain setting.[6][7]

Animals:

-

Male rats (e.g., Sprague-Dawley).

Materials:

-

λ-Carrageenan.

-

Sterile saline.

-

This compound.

-

Vehicle control.

-

Plantar test apparatus (Hargreaves apparatus).

Procedure:

-

Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus for each rat.

-

Compound Administration: Administer this compound or vehicle to the rats (e.g., intraperitoneally).

-

Induction of Inflammation: Inject carrageenan (e.g., 100 µL of a 2% solution in saline) into the plantar surface of one hind paw.[7]

-

Assessment of Hyperalgesia: At various time points after carrageenan injection, measure the paw withdrawal latency to the thermal stimulus. A decrease in latency indicates thermal hyperalgesia.[7][14]

-

Data Analysis: Compare the paw withdrawal latencies in the this compound-treated group to the vehicle-treated group to determine the analgesic effect.

This model evaluates the anti-pruritic activity of this compound.[4][8]

Animals:

-

Male mice (e.g., C57BL/6).

Materials:

-

Histamine dihydrochloride.

-

Sterile saline.

-

This compound.

-

Vehicle control.

Procedure:

-

Habituation: Acclimate the mice to the observation chambers.

-

Compound Administration: Administer this compound or vehicle to the mice.

-

Induction of Itch: Inject histamine (e.g., 100 µg in saline) intradermally into the rostral back or nape of the neck of the mice.[5]

-

Behavioral Observation: Immediately after histamine injection, record the number of scratching bouts directed at the injection site for a defined period (e.g., 30 minutes).[5]

-

Data Analysis: Compare the number of scratches in the this compound-treated group to the vehicle-treated group to assess the anti-pruritic effect.

Conclusion

This compound is a potent, selective, and orally bioavailable histamine H4 receptor antagonist that serves as a critical tool for the investigation of H4R biology.[4] Its well-characterized pharmacological profile, coupled with its demonstrated efficacy in relevant preclinical models of inflammation, pain, and pruritus, makes it an ideal compound for researchers in both academic and industrial settings. The detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the H4 receptor and its potential as a therapeutic target.

References

- 1. inotiv.com [inotiv.com]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. To scratch an itch: Establishing a mouse model to determine active brain areas involved in acute histaminergic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. olac.berkeley.edu [olac.berkeley.edu]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. Pharmacological characterization of carrageenan induced heat muscle hyperalgesia in rats using non-selective, preferential and selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zymosan A–induced peritonitis model [bio-protocol.org]

- 9. 2.11. Carrageenan-Induced Thermal Hyperalgesia [bio-protocol.org]

- 10. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zymosan-Induced Peritonitis Model [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A-987306 In Vitro Assay Protocol for β-Arrestin Recruitment

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-987306 is identified as a potent and selective antagonist for the histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR) implicated in inflammatory responses.[1][2][3][4][5][6] The interaction of antagonists with H4R can modulate various signaling pathways, including the recruitment of β-arrestin. The recruitment of β-arrestin to activated GPCRs is a critical step in receptor desensitization, internalization, and G-protein-independent signaling. Therefore, quantifying the effect of compounds like this compound on β-arrestin recruitment is crucial for understanding their mechanism of action and potential therapeutic effects.

This document provides a detailed protocol for an in vitro β-arrestin recruitment assay to characterize the antagonist activity of this compound on the human histamine H4 receptor. The protocol is based on the principles of enzyme fragment complementation (EFC), a widely used technology for monitoring protein-protein interactions in live cells.

Quantitative Data Summary

The following table summarizes the reported binding affinities and selectivity of this compound. This data is essential for designing the appropriate concentration ranges for the β-arrestin recruitment assay.

| Parameter | Species | Value | Reference |

| Ki | Human H4R | 5.8 nM | [1][2] |

| Ki | Rat H4R | 3.4 nM | [1][2] |

| Selectivity | Human H4R vs. H1R | 620-fold | [1][2] |

| Selectivity | Human H4R vs. H2R | >1600-fold | [1][2] |

| Selectivity | Human H4R vs. H3R | 162-fold | [1][2] |

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol is adapted for determining the potency of this compound as an antagonist of the human histamine H4 receptor using the PathHunter® β-arrestin assay technology.

1. Principle of the Assay

The PathHunter assay is based on enzyme fragment complementation. Cells are engineered to express the GPCR of interest (Histamine H4 Receptor) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon activation of the H4R by an agonist (e.g., histamine), β-arrestin-EA is recruited to the GPCR-PK. This proximity allows the PK and EA fragments to re-form an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a chemiluminescent substrate. An antagonist, such as this compound, will block agonist-induced receptor activation, thereby preventing β-arrestin recruitment and the subsequent generation of the luminescent signal.

2. Materials and Reagents

-

PathHunter® H4R β-arrestin cells (e.g., from DiscoverX)

-

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, antibiotics, and selection agents as recommended by the cell line provider)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

This compound

-

Histamine (agonist)

-

384-well white, solid-bottom assay plates

-

PathHunter® Detection Reagent Kit (containing Galacton Star® substrate, Emerald II™ solution, and Cell Assay Buffer)

-

Luminometer

3. Experimental Procedure

3.1. Cell Culture

-

Culture the PathHunter® H4R β-arrestin cells according to the supplier's instructions.

-

Passage the cells every 2-3 days to maintain them in the exponential growth phase.

-

For the assay, harvest the cells and resuspend them in assay buffer to the recommended cell density.

3.2. Assay Protocol (Antagonist Mode)

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to create a concentration-response curve. The final DMSO concentration in the assay should be kept below 0.5%.

-

Prepare a solution of histamine at a concentration that elicits an EC80 response (determined from a prior agonist dose-response experiment).

-

-

Assay Plate Seeding:

-

Dispense the this compound serial dilutions into the wells of the 384-well assay plate.

-

Add the PathHunter® H4R β-arrestin cell suspension to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation:

-

Add the EC80 concentration of histamine to all wells except for the negative control wells (which should receive assay buffer only).

-

Incubate the plate at 37°C for 90 minutes.

-

-

Signal Detection:

-

Allow the plate to equilibrate to room temperature for 10 minutes.

-

Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.

-

Add the detection reagent mixture to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Measure the chemiluminescent signal using a luminometer.

-

4. Data Analysis

-

The data is typically analyzed using a four-parameter logistic equation to determine the IC50 value for this compound.

-

The percentage of inhibition is calculated for each concentration of the antagonist relative to the controls.

-

Controls should include:

-

Negative Control: Cells with assay buffer only (no agonist or antagonist).

-

Positive Control: Cells with the EC80 concentration of histamine only (no antagonist).

-

Signaling Pathway and Experimental Workflow

Caption: H4R signaling and inhibition by this compound.

Caption: Workflow for the this compound β-arrestin recruitment assay.

References

Application Notes and Protocols for A-987306 in a Zymosan-Induced Peritonitis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosan-induced peritonitis is a widely utilized and well-characterized in vivo model for studying acute inflammation and the efficacy of novel anti-inflammatory agents. Zymosan, a component derived from the cell wall of Saccharomyces cerevisiae, initiates a sterile inflammatory response upon intraperitoneal administration, characterized by the robust recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity. This process is mediated by the release of a cascade of pro-inflammatory cytokines and chemokines.[1][2] These application notes provide a detailed protocol for evaluating the therapeutic potential of A-987306, a novel anti-inflammatory agent, in this model.

The protocols outlined below cover the preparation of reagents, induction of peritonitis, administration of this compound, and subsequent analysis of inflammatory endpoints. The provided data tables and diagrams are designed to guide researchers in experimental design, data interpretation, and understanding the underlying biological pathways.

Signaling Pathways in Zymosan-Induced Peritonitis

Zymosan triggers inflammation through the activation of pattern recognition receptors (PRRs) on immune cells, primarily macrophages and mast cells. The principal receptors involved are Dectin-1 and Toll-like Receptor 2 (TLR2).[3][4] The binding of zymosan to these receptors initiates a downstream signaling cascade involving the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[5][6] This signaling culminates in the transcription and release of various pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, which drive the recruitment of neutrophils and other leukocytes to the site of inflammation.[4][7]

Figure 1: Simplified signaling pathway of zymosan-induced inflammation and the putative inhibitory action of this compound.

Experimental Protocols

Materials and Reagents

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Zymosan A: From Saccharomyces cerevisiae (Sigma-Aldrich or equivalent).

-

This compound: (User-defined source).

-

Vehicle for this compound: (To be determined based on the solubility of this compound, e.g., sterile saline with 0.5% Tween 80).

-

Sterile Phosphate-Buffered Saline (PBS): pH 7.4.

-

Anesthetics: Isoflurane or equivalent.

-

Peritoneal Lavage Buffer: Ice-cold PBS containing 2 mM EDTA.

-

Staining Dyes: Turk's solution (for total leukocyte count) and Diff-Quik stain (for differential cell counts).

-

ELISA Kits: For mouse TNF-α, IL-6, and IL-1β (R&D Systems, eBioscience, or equivalent).

-

General Lab Equipment: Syringes, needles (27G), centrifuge, microscope, hemocytometer, 96-well plates, plate reader.

Experimental Workflow

Figure 2: Experimental workflow for evaluating this compound in the zymosan-induced peritonitis model.

Detailed Methodologies

1. Preparation of Zymosan Suspension:

-

Prepare a stock suspension of Zymosan A at 1 mg/mL in sterile, pyrogen-free saline.

-

Vortex vigorously for at least 5 minutes to ensure a homogenous suspension immediately before injection. Zymosan is not soluble and will settle over time.[8]

2. Preparation and Administration of this compound:

-

The formulation of this compound will depend on its physicochemical properties. A common vehicle for insoluble compounds is sterile saline containing 0.5% Tween 80 or 5% DMSO.

-

Prepare solutions of this compound at the desired concentrations (e.g., 1, 10, and 30 mg/kg).

-

Administer this compound or vehicle to the respective animal groups 30 minutes prior to zymosan challenge.[1][9] The route of administration (e.g., intraperitoneal, oral, subcutaneous) should be chosen based on the intended clinical application and pharmacokinetic properties of the compound.[1]

3. Induction of Peritonitis:

-

Inject 1 mg of the zymosan suspension intraperitoneally (i.p.) into each mouse using a 27G needle.[1] The injection volume should be consistent across all animals (e.g., 0.5 mL).

4. Peritoneal Lavage and Cell Analysis:

-

At a predetermined time point post-zymosan injection (typically 4 hours for peak neutrophil infiltration), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[9]

-

Expose the peritoneal cavity and inject 5 mL of ice-cold peritoneal lavage buffer (PBS with 2 mM EDTA).[10]

-

Gently massage the abdomen for 30 seconds to dislodge adherent cells.

-

Carefully aspirate the lavage fluid, avoiding puncture of the organs. Record the recovered volume.

-

Keep the lavage fluid on ice.

5. Total and Differential Leukocyte Counts:

-

For total leukocyte counts, dilute an aliquot of the lavage fluid with Turk's solution and count the cells using a hemocytometer.

-

For differential leukocyte counts, centrifuge a portion of the lavage fluid to pellet the cells. Resuspend the pellet and prepare cytospin slides.[1]

-

Stain the slides with Diff-Quik stain and count at least 200 cells under a light microscope to determine the percentages of neutrophils, macrophages, and lymphocytes.[1]

-

Calculate the total number of each cell type by multiplying the percentage by the total leukocyte count.

6. Cytokine Measurement:

-

Centrifuge the remaining peritoneal lavage fluid at 4°C to pellet the cells.

-

Collect the supernatant and store it at -80°C until analysis.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the lavage fluid supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the study.

Table 1: Effect of this compound on Leukocyte Infiltration in Peritoneal Lavage Fluid (4 hours post-zymosan)

| Treatment Group | Dose (mg/kg) | Total Leukocytes (x 10^6) | Neutrophils (x 10^6) | Macrophages (x 10^6) |

| Naive (No Zymosan) | - | |||

| Vehicle + Zymosan | - | |||

| This compound + Zymosan | 1 | |||

| This compound + Zymosan | 10 | |||

| This compound + Zymosan | 30 | |||

| Positive Control* | - | |||

| e.g., Dexamethasone (20 mg/kg, p.o.)[9] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid (4 hours post-zymosan)

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Naive (No Zymosan) | - | |||

| Vehicle + Zymosan | - | |||

| This compound + Zymosan | 1 | |||

| This compound + Zymosan | 10 | |||

| This compound + Zymosan | 30 | |||

| Positive Control* | - | |||

| e.g., Dexamethasone (20 mg/kg, p.o.)[9] |

Conclusion

The zymosan-induced peritonitis model is a robust and reproducible method for the preclinical evaluation of anti-inflammatory compounds like this compound. By quantifying the reduction in leukocyte infiltration and pro-inflammatory cytokine production, researchers can effectively assess the compound's in vivo efficacy and dose-response relationship. The protocols and templates provided herein offer a comprehensive framework for conducting these studies in a systematic and scientifically rigorous manner. Further investigations may explore the effects of this compound at different time points to understand its impact on the resolution phase of inflammation.

References

- 1. inotiv.com [inotiv.com]

- 2. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Ouabain Modulates Zymosan-Induced Peritonitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. olac.berkeley.edu [olac.berkeley.edu]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]

Application Notes and Protocols for A-987306 in the Carrageenan-Induced Hyperalgesia Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carrageenan-induced hyperalgesia is a widely utilized and well-characterized preclinical model of inflammatory pain. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a localized inflammatory response characterized by edema, erythema, and a heightened sensitivity to noxious stimuli (hyperalgesia) and non-noxious stimuli (allodynia). This model is instrumental in the evaluation of novel analgesic and anti-inflammatory compounds. A-987306 is a potent and selective antagonist of the Transient Receptor Potential Ankylrin 1 (TRPA1) channel, a key ion channel expressed on nociceptive sensory neurons that is implicated in the detection of noxious stimuli and the generation of inflammatory pain. These application notes provide a detailed protocol for utilizing this compound in the carrageenan-induced hyperalgesia model to assess its analgesic efficacy.

Signaling Pathways in Carrageenan-Induced Hyperalgesia and TRPA1 Antagonism

The induction of inflammation by carrageenan initiates a complex signaling cascade involving the release of various pro-inflammatory mediators. These mediators, in turn, sensitize peripheral nociceptors, leading to hyperalgesia. TRPA1 channels play a crucial role in this process.